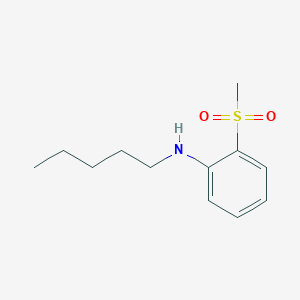

2-methylsulfonyl-N-pentylaniline

Description

2-Methylsulfonyl-N-pentylaniline is a sulfonamide derivative characterized by a pentyl chain attached to the aniline nitrogen and a methylsulfonyl group at the ortho position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the sulfonyl group and lipophilicity from the pentyl chain.

Properties

IUPAC Name |

2-methylsulfonyl-N-pentylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-3-4-7-10-13-11-8-5-6-9-12(11)16(2,14)15/h5-6,8-9,13H,3-4,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLNRAKZAUQIAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=CC=CC=C1S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylsulfonyl-N-pentylaniline typically involves the sulfonylation of N-pentylaniline. One common method includes the reaction of N-pentylaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Methylsulfonyl-N-pentylaniline undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated aniline derivatives

Scientific Research Applications

2-Methylsulfonyl-N-pentylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-N-pentylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-methylsulfonyl-N-pentylaniline, comparisons are drawn with structurally related sulfonamides and aniline derivatives. Key parameters include molecular weight, solubility, spectroscopic signatures, and functional group effects.

Table 1: Comparative Analysis of Sulfonamide Derivatives

*Theoretical values calculated using ChemDraw.

†Data unavailable in provided evidence.

Key Findings:

Structural Influence on Solubility :

- The pentyl chain in this compound likely reduces water solubility compared to simpler sulfonamides like 4-methylbenzenesulfonamide, which has a solubility of 1.2 mg/mL .

- Bulky substituents (e.g., naphthalene in the compound from ) further decrease solubility due to increased hydrophobicity.

Spectroscopic Signatures :

- NMR : The methylsulfonyl group in this compound would exhibit distinct ¹H NMR signals (δ ~3.0 ppm for -SO2CH3) and ¹³C NMR resonances (δ ~40–45 ppm for the sulfonyl methyl). This contrasts with the aromatic proton-rich environment of the compound in , which shows complex splitting patterns due to its chiral center and naphthalene moiety .

- IR : The sulfonyl group’s asymmetric stretching (~1350 cm⁻¹) and symmetric stretching (~1150 cm⁻¹) would dominate its IR spectrum, similar to other sulfonamides.

Chromatographic Behavior :

- The compound in has an HPLC retention time of 11.1 min under reversed-phase conditions, suggesting high lipophilicity. This compound would likely elute earlier (~8–10 min) due to its shorter alkyl chain.

Stereochemical Considerations :

- Unlike the chiral compound in ([α]D = +2.5), this compound lacks stereogenic centers, simplifying its synthesis and purification.

Research Implications and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.